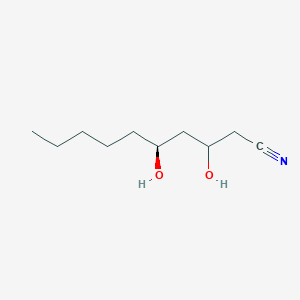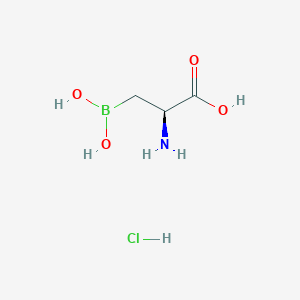
3,6-Bis(5-bromo-3-tetradecylthiophen-2-YL)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine is a complex organic compound that belongs to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine typically involves a multi-step process. One common method includes the following steps:
Formation of the thiophene derivative: The starting material, 3-tetradecylthiophene, undergoes bromination to introduce bromine atoms at the 5-position, resulting in 5-bromo-3-tetradecylthiophene.
Cyclization: The brominated thiophene derivative is then subjected to a cyclization reaction with hydrazine derivatives to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the thiophene rings.
Aplicaciones Científicas De Investigación
3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine has several scientific research applications, including:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine is primarily related to its ability to interact with specific molecular targets and pathways. The bromine and thiophene groups can participate in various interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which influence the compound’s behavior in different environments. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine: Similar structure but with hexyl groups instead of tetradecyl groups.
3,6-Dibromo-pyridazine: Lacks the thiophene groups, resulting in different chemical properties.
3,6-Bis(4-tert-butylphenyl)pyridazine: Contains tert-butylphenyl groups instead of thiophene groups.
Uniqueness
3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine is unique due to the presence of both bromine and long alkyl chains (tetradecyl groups) attached to the thiophene rings. This combination imparts distinct electronic, optical, and solubility properties, making it valuable for specific applications in organic electronics and material science .
Propiedades
Número CAS |
872090-24-9 |
|---|---|
Fórmula molecular |
C40H62Br2N2S2 |
Peso molecular |
794.9 g/mol |
Nombre IUPAC |
3,6-bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine |
InChI |
InChI=1S/C40H62Br2N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-31-37(41)45-39(33)35-29-30-36(44-43-35)40-34(32-38(42)46-40)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-32H,3-28H2,1-2H3 |
Clave InChI |
UUEXPXVOBNRAMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC1=C(SC(=C1)Br)C2=NN=C(C=C2)C3=C(C=C(S3)Br)CCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



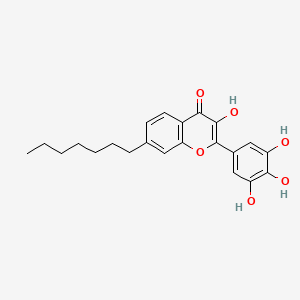
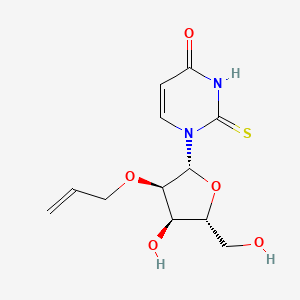
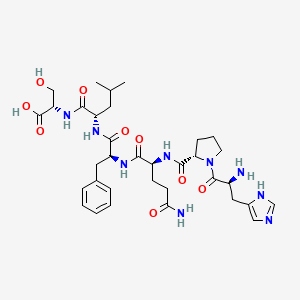

![5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12596914.png)

![4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate](/img/structure/B12596928.png)
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate](/img/structure/B12596932.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
![2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid](/img/structure/B12596937.png)
![Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate](/img/structure/B12596942.png)
